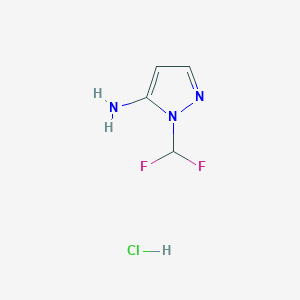

1-(Difluoromethyl)-1H-pyrazol-5-amine hcl

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6ClF2N3 |

|---|---|

Molecular Weight |

169.56 g/mol |

IUPAC Name |

2-(difluoromethyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-3(7)1-2-8-9;/h1-2,4H,7H2;1H |

InChI Key |

CJXVOMYQQWQSSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(N=C1)C(F)F)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Difluoromethyl 1h Pyrazol 5 Amine Hydrochloride and Analogs

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a foundational step in the synthesis of the target compound. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclization Reactions of Precursors

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. This approach allows for the direct formation of the pyrazole core. A common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds and β-enaminones. researchgate.netnih.gov The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl precursor. nih.gov

[3+2] Cycloaddition Reactions (e.g., using difluoroacetohydrazonoyl bromides)

A powerful and modern approach for the synthesis of difluoromethylated pyrazoles is the [3+2] cycloaddition reaction. This method involves the in situ generation of a difluoromethylated nitrile imine from a precursor, which then reacts with a dipolarophile. Difluoroacetohydrazonoyl bromides have emerged as stable and effective precursors for this transformation. researchgate.netacs.org These reagents react with various dipolarophiles, such as ynones, alkynoates, and ynamides, under mild conditions to afford highly substituted difluoromethyl pyrazoles with good to excellent yields and high regioselectivity. acs.org This strategy is particularly advantageous as it introduces the difluoromethyl group at an early stage of the synthesis.

| Difluoromethyl Precursor | Dipolarophile | Resulting Pyrazole Moiety | Key Advantages |

|---|---|---|---|

| Difluoroacetohydrazonoyl bromide | Ynones | Acyl-substituted difluoromethyl pyrazole | High regioselectivity, mild conditions |

| Difluoroacetohydrazonoyl bromide | Alkynoates | Ester-substituted difluoromethyl pyrazole | Good to excellent yields |

| Difluoroacetohydrazonoyl bromide | Ynamides | Amide-substituted difluoromethyl pyrazole | Access to diverse functionalities |

Annulation and Cyclization from Linear Precursors

Pyrazole rings can also be formed through the annulation and cyclization of appropriately functionalized linear precursors. One such method involves the electrophilic cyclization of α,β-alkynic hydrazones. These precursors, readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones, undergo cyclization in the presence of an electrophile like molecular iodine to yield substituted pyrazoles. This strategy provides a route to pyrazoles with specific substitution patterns that may be difficult to access through other methods.

Synthesis from α,β-Unsaturated Nitriles with Hydrazines

The reaction of α,β-unsaturated nitriles with hydrazines provides a direct route to aminopyrazoles. This cyclocondensation reaction is particularly relevant for the synthesis of the target compound, 1-(Difluoromethyl)-1H-pyrazol-5-amine. The reaction typically proceeds by the Michael addition of hydrazine to the α,β-unsaturated nitrile, followed by intramolecular cyclization and tautomerization to form the stable 5-aminopyrazole ring system. The use of difluoromethylhydrazine or the subsequent introduction of the difluoromethyl group onto the pyrazole nitrogen would lead to the desired product. The reaction of difluoro-β-ketonitriles with hydrazine has also been reported to produce fluorinated pyrazoles. researchgate.net

Introduction of the Difluoromethyl Moiety

The incorporation of the difluoromethyl (CF2H) group is a critical step that imparts unique physicochemical properties to the final molecule. This group can be introduced either by using a building block already containing the moiety or by direct difluoromethylation of a pre-formed pyrazole ring.

Employment of Difluoromethylating Agents (e.g., difluoromethyl bromide, difluoromethyl sulfone)

Direct N-difluoromethylation of the pyrazole ring is a common strategy. Various reagents have been developed for this purpose. While difluoromethyl bromide itself is a gaseous reagent, other more easily handled precursors are often used to generate the difluoromethylating species.

Chlorodifluoromethane (B1668795) (Freon 22) and related compounds can serve as precursors for difluorocarbene, which can then insert into the N-H bond of a pyrazole. researchgate.netarkat-usa.org This reaction is often carried out under basic conditions with a phase-transfer catalyst. researchgate.netarkat-usa.org

Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) has been shown to be an effective reagent for the N-difluoromethylation of imidazoles and pyrazoles under mild conditions, using potassium fluoride (B91410) as a base. researchgate.net This non-ozone-depleting reagent offers an environmentally more benign alternative. researchgate.net

Difluoromethyl 2-pyridyl sulfone is another versatile reagent. rsc.orgresearchgate.net It can be used in various transformations, including iron-catalyzed difluoromethylation of arylzincs, which could be adapted for the functionalization of pyrazole derivatives. researchgate.net The sulfone itself is prepared from pyridine-2-thiol (B7724439) and a difluorocarbene precursor, followed by oxidation. rsc.org

| Agent | Typical Reaction Conditions | Advantages |

|---|---|---|

| Chlorodifluoromethane (ClCHF2) | Base (e.g., NaOH), Phase-transfer catalyst | Cost-effective, scalable |

| Diethyl bromodifluoromethylphosphonate | Base (e.g., KF) | Mild conditions, non-ozone-depleting |

| Difluoromethyl 2-pyridyl sulfone | Transition-metal catalysis (e.g., Fe) | Versatile, bench-stable reagent |

Transition Metal-Catalyzed Difluoromethylation (e.g., Nickel, Iron catalysis)

The direct introduction of a difluoromethyl (CHF2) group onto a heterocyclic core is a challenging yet highly desirable transformation. Transition metal catalysis offers powerful methods to achieve this. cas.cn Nickel and iron catalysts, being more abundant and cost-effective than precious metals like palladium, have garnered significant attention. cas.cn

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have been developed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (ClCF2H). thieme-connect.de This approach is advantageous as it avoids the pre-formation of organometallic reagents. The proposed mechanism often involves the oxidative addition of the aryl halide to a Ni(0) species, followed by a radical pathway involving a difluoromethyl radical. thieme-connect.de Another strategy involves the use of a (difluoromethyl)zinc reagent with a nickel precatalyst for the difluoromethylation of aryl iodides, bromides, and triflates. cas.cn

Iron Catalysis: Iron-catalyzed difluoromethylation represents an environmentally benign and economical alternative. A notable method involves the cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone, which proceeds via selective C–S bond cleavage. cas.cn This reaction is catalyzed by inexpensive iron salts like Fe(acac)3 and can be performed at low temperatures, accommodating a wide range of functional groups. This method stands as the first reported iron-catalyzed aromatic difluoromethylation. cas.cn

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation Reactions

| Catalyst/Precursor | Fluoroalkyl Source | Coupling Partner | Key Features |

|---|---|---|---|

| NiCl2 / Ligand | ClCF2H | (Hetero)aryl chlorides | Proceeds under mild conditions; avoids pre-formation of organometallics. thieme-connect.de |

| [(DPPF)Ni(cod)] | [(DMPU)2Zn(CF2H)2] | Aryl iodides, bromides | Effective for various aryl halides. cas.cn |

| Fe(acac)3 / TMEDA | Difluoromethyl 2-pyridyl sulfone | Arylzinc reagents | Utilizes an inexpensive catalyst; proceeds via C-S bond cleavage. cas.cn |

| Iron(II) sulfate | Zinc bis(difluoromethanesulfinate) | α,β-unsaturated carboxylic acids | Decarboxylative difluoromethylation with high diastereoselectivity. beilstein-journals.org |

Electrophilic Fluorination Approaches for Pyrazole Scaffolds

Electrophilic fluorination is a primary strategy for incorporating fluorine atoms directly onto a pre-formed pyrazole ring. This method relies on powerful fluorinating agents, often referred to as "F+" sources. olemiss.edu

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent for this purpose due to its efficacy and relative safety. rsc.org The reaction of Selectfluor® with 3,5-disubstituted pyrazoles can lead to the formation of 4-fluorinated pyrazoles. rsc.org The reaction conditions can be optimized to achieve good yields, and unreacted starting material can often be recovered and recycled. rsc.org

Interestingly, the substrate can dictate the outcome of the fluorination. For instance, the fluorination of pyrazol-5-amines with Selectfluor® can result in gem-difluorination at the 4-position, yielding 4,4-difluoropyrazol-5-imines under anhydrous conditions. In the presence of water, 4,4-difluoropyrazol-3-one derivatives may be formed instead. researchgate.net This highlights the importance of reaction conditions in controlling the chemoselectivity of electrophilic fluorination.

Table 2: Electrophilic Fluorination of Pyrazole Derivatives

| Substrate | Fluorinating Agent | Product Type | Reference |

|---|---|---|---|

| 3,5-Disubstituted pyrazoles | Selectfluor® | 4-Fluoropyrazoles | rsc.org |

| Pyrazol-5-amines | Selectfluor® | 4,4-Difluoropyrazol-5-imines (anhydrous) | researchgate.net |

| Pyrazol-5-amines | Selectfluor® | 4,4-Difluoropyrazol-3-ones (aqueous) | researchgate.net |

Diazotization and Coupling Reactions with Fluorinated Boron Reagents

Diazotization of aminopyrazoles is a classic transformation that converts the amino group into a diazonium salt, a versatile intermediate for further functionalization. This can be followed by nucleophilic substitution reactions, such as the Balz-Schiemann reaction, to introduce a fluorine atom. researchgate.net

The general process involves treating an aminopyrazole with a nitrosating agent, such as sodium nitrite (B80452) (NaNO2) in an acidic medium, to form the corresponding pyrazolediazonium salt. researchgate.netnih.gov These intermediates can then be subjected to various coupling reactions. While the specific use of fluorinated boron reagents in this context is a specialized area, the principle involves the coupling of the diazonium salt with a nucleophilic partner. The reactivity of pyrazolediazonium salts in C-azo coupling reactions is generally lower than that of thiadiazole- or 1,2,4-triazole-derived salts but higher than that of pyrrole (B145914) and indole (B1671886) diazo compounds. researchgate.net

This two-step sequence provides a pathway to fluorinated pyrazoles from readily available amino precursors, offering an alternative to direct fluorination or building the ring from fluorinated synthons.

Introduction of the Amine Functionality

The amine group is a key functional handle in the target molecule. Its introduction can be achieved through several strategic approaches, including direct and reductive methods.

Direct amination involves the formation of a C-N bond on the pyrazole ring. One approach is the electrophilic amination of a primary amine to form a hydrazine, which can then be used in a subsequent cyclization step to form the N-substituted pyrazole. nih.govorganic-chemistry.org For instance, primary aliphatic and aromatic amines can be treated with electrophilic amination reagents, like O-(4-nitrobenzoyl)hydroxylamine or diethylketomalonate-derived oxaziridines, to generate hydrazines in situ. nih.govresearchgate.net These hydrazines can then react with a 1,3-dicarbonyl compound in a one-pot synthesis to yield N-substituted pyrazoles. organic-chemistry.orgresearchgate.net

Alternatively, direct catalytic amination can be performed on functionalized pyrazoles. Copper-catalyzed α-amination of acylpyrazoles has been described as a highly chemoselective method to produce α-amino acid derivatives. acs.org This highlights the potential for late-stage amination of pyrazole scaffolds that already contain other desired functionalities.

Reductive amination is a powerful and widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. ineosopen.org In the context of pyrazole synthesis, this strategy can be applied to a pyrazole-carbaldehyde. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully subjected to reductive amination with various amines to furnish the corresponding aminomethyl-pyrazole derivatives. ineosopen.org

This methodology can also be employed in a one-pot, two-step sequence. A 5-aminopyrazole can be condensed with an aldehyde (e.g., p-methoxybenzaldehyde) to form an intermediate imine, which is then reduced in situ to yield the N-alkylated aminopyrazole product. researchgate.net This approach is efficient and can proceed in good yield without the need for a solvent. researchgate.net

Regioselective Synthesis and Isomer Control in Pyrazole Functionalization

The synthesis of polysubstituted pyrazoles often faces the challenge of regioselectivity, as unsymmetrical reagents can lead to the formation of isomeric products. researchgate.net For a target like 1-(difluoromethyl)-1H-pyrazol-5-amine, controlling the placement of the difluoromethyl group at the N1 position and the amine group at the C5 position is critical.

The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a classic method for pyrazole synthesis, but it can produce a mixture of regioisomers. nih.gov The reaction outcome is influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., solvent, pH). nih.govnih.gov For example, the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents can afford better regioselectivity for 1,3-substituted arylpyrazoles compared to reactions in protic solvents like ethanol. nih.gov

Controlling regioselectivity can also be achieved through directed functionalization of the pyrazole core. Direct ortho-metalation (DoM) reactions and halogen-lithium exchange followed by quenching with an electrophile are powerful strategies for introducing functional groups at specific positions on the pyrazole ring. enamine.net For instance, the functionalization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole at the C5 position has been achieved via a DoM reaction. enamine.net Such strategies are essential for the unambiguous synthesis of a single, desired regioisomer.

Mechanochemical Approaches for Fluorinated Pyrazole Synthesis

Mechanochemical synthesis, an approach that utilizes mechanical energy from methods like ball milling or grinding to initiate chemical reactions, is gaining prominence as a sustainable and efficient alternative to conventional solvent-based methods. rsc.orgasianpubs.org This technique is particularly advantageous in the synthesis of fluorinated pyrazoles, offering benefits such as reduced solvent waste, shorter reaction times, and often higher yields and selectivity. rsc.orgthieme-connect.com Reactions are performed between neat reagents, which can overcome issues of limited solubility and enhance reaction rates due to high concentration and efficient mixing. rsc.orgd-nb.info

Research into the mechanochemical synthesis of fluorinated pyrazoles has demonstrated its effectiveness in producing these valuable heterocyclic compounds. A notable example is the two-step, one-jar protocol for creating difluorinated pyrazolones. beilstein-journals.org This process involves an initial heterocycle formation followed by a subsequent fluorination step, all conducted within a single grinding jar, thereby amplifying solvent savings. d-nb.infobeilstein-journals.org The methodology is robust and has been successfully applied to a range of substrates, yielding various difluorinated pyrazolones in moderate to excellent yields. d-nb.infobeilstein-journals.org

The key advantages of mechanochemical methods over traditional solution-based synthesis are clearly illustrated in comparative studies. For instance, the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine via ball milling is significantly more efficient. thieme-connect.comthieme-connect.com Parallel experiments have shown that solvent-based reactions typically result in lower yields, necessitate longer reaction times, and require elevated temperatures, often leading to the formation of undesired by-products. thieme-connect.comthieme-connect.com The mechanochemical approach, in contrast, is often performed at room temperature and simplifies the work-up procedure, frequently involving a simple dispersion in water followed by filtration. thieme-connect.comthieme-connect.com

Liquid-assisted grinding (LAG) is a refinement of the mechanochemical technique where a small amount of liquid is added to the solid reactants. This can enhance the reaction outcome and is a key consideration in multi-step processes. beilstein-journals.org The compatibility of different chemical forms and any auxiliary materials used across multiple steps is crucial for the success of one-pot mechanochemical procedures. d-nb.info

A solvent-free, two-step mechanochemical protocol for synthesizing polyfunctionalized pyrazoles, including those with trifluoromethyl (CF3) groups, has also been developed. nih.gov This method involves a (3+2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation of the resulting 5-acylpyrazolines. nih.gov This approach expands the scope of pyrazole synthesis, enabling the preparation of compounds that are of significant interest in medicinal and materials science. nih.gov

The efficiency of mechanochemical synthesis is dependent on several mechanical and chemical parameters. Factors such as the rotation frequency of the ball mill, the number and size of the milling balls, milling time, and the use and amount of a catalyst all play a critical role in optimizing the reaction conditions for maximum yield and efficiency. acs.org

The following table provides a comparative overview of reaction conditions and outcomes for pyrazole synthesis using mechanochemical methods versus traditional solvent-based approaches, based on findings from various studies.

| Feature | Mechanochemical Synthesis (Ball Milling/Grinding) | Traditional Solvent-Based Synthesis |

| Solvent Requirement | Solvent-free or minimal (LAG) rsc.orgbeilstein-journals.org | Requires bulk organic solvents (e.g., ethanol, toluene) tandfonline.com |

| Reaction Time | Significantly shorter (minutes to a few hours) thieme-connect.comjetir.org | Longer (several hours to days) thieme-connect.comtandfonline.com |

| Temperature | Typically room temperature thieme-connect.comtandfonline.com | Often requires heating/reflux thieme-connect.com |

| Yield | Generally good to excellent tandfonline.comjetir.org | Variable, often lower than mechanochemical methods thieme-connect.com |

| Work-up Procedure | Simple, often involves washing and filtration thieme-connect.comthieme-connect.com | Can be complex, requiring extraction and chromatography nih.gov |

| Environmental Impact | Greener, less waste generated researchgate.netresearchgate.net | Less environmentally friendly due to solvent use and waste tandfonline.com |

| By-products | Often cleaner reactions with fewer by-products thieme-connect.com | Prone to the formation of undesired by-products thieme-connect.comthieme-connect.com |

Chemical Reactivity and Transformation Pathways of 1 Difluoromethyl 1h Pyrazol 5 Amine Hydrochloride

Reactivity of the Pyrazole (B372694) Core

The pyrazole ring is an electron-rich aromatic heterocycle. However, the presence of the strongly electron-withdrawing difluoromethyl (CHF₂) group at the N1 position significantly modulates its reactivity. This substituent deactivates the ring towards electrophilic attack and can influence the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. pharmaguideline.comresearchgate.net However, the N1-CHF₂ group's potent electron-withdrawing nature deactivates the entire ring, making these reactions more challenging compared to unsubstituted pyrazoles.

The directing effect of the substituents on 1-(difluoromethyl)-1H-pyrazol-5-amine would be as follows:

N1-CHF₂ group : A strong deactivating group.

5-Amine group (-NH₂) : A strong activating, ortho-, para-directing group. In this case, it directs towards the C4 position.

The activating effect of the amine group at C5 counteracts the deactivation by the CHF₂ group, ultimately directing electrophiles preferentially to the C4 position. Common electrophilic aromatic substitution reactions would be expected to follow this pattern.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Expected Major Product |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 4-Halo-1-(difluoromethyl)-1H-pyrazol-5-amine |

| Nitration | NO₂⁺ | 4-Nitro-1-(difluoromethyl)-1H-pyrazol-5-amine |

Nucleophilic Substitution Reactions Involving the Pyrazole Nitrogen Atom

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups on the carbon atoms of the ring. tandfonline.com The nitrogen atoms of the pyrazole ring, however, possess distinct electronic properties. The N1 nitrogen is considered "pyrrole-like," while the N2 nitrogen is "pyridine-like" and more basic. nih.gov

In 1-(difluoromethyl)-1H-pyrazol-5-amine, the N1 position is already substituted. The N2 nitrogen, with its available lone pair of electrons, is the primary site for reactions with electrophiles, such as alkylation or protonation. pharmaguideline.comnih.gov While direct nucleophilic substitution at the N2 atom (displacing a group) is not a typical reaction pathway, its nucleophilicity is key to its role in many reactions. For instance, it can act as a nucleophile in reactions that lead to the formation of fused heterocyclic systems. Studies on N-nitropyrazoles have shown that nucleophilic attack can occur either at the ring carbons or at the nitrogen of the nitro group, demonstrating the complex reactivity patterns of substituted pyrazoles. acs.org

Reactivity of the Amine Functionality

The 5-amino group is a versatile functional handle, exhibiting characteristic nucleophilicity that allows for a wide array of chemical transformations.

Condensation Reactions with Carbonyl Compounds

The primary amine of 1-(difluoromethyl)-1H-pyrazol-5-amine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is a cornerstone of organic synthesis for creating new carbon-nitrogen bonds. The synthesis of pyrazole derivatives through the condensation of α,β-unsaturated carbonyl compounds with hydrazines is a well-established method, highlighting the propensity of these systems to react with carbonyls. researchgate.net Similarly, the amine group on the pyrazole ring can be expected to react with various carbonyl compounds.

For example, the reaction with an aromatic aldehyde would proceed as follows:

Reactants : 1-(Difluoromethyl)-1H-pyrazol-5-amine and Benzaldehyde

Product : (E)-N-Benzylidene-1-(difluoromethyl)-1H-pyrazol-5-amine

Conditions : Typically requires acid or base catalysis and removal of water.

These resulting imines are valuable intermediates for the synthesis of more complex molecules. The reaction of β-aryl α,β-unsaturated ketones with hydrazines to regioselectively form pyrazole-containing α-amino acids further illustrates the utility of condensation reactions in this chemical space. rsc.org

Derivatization Reactions of the Amine Group for Further Functionalization

The nucleophilic amine group can be easily derivatized, providing a gateway to a multitude of other functional groups and molecular scaffolds. These reactions are crucial for building molecular complexity and are widely employed in medicinal chemistry and materials science.

Common derivatization reactions include:

Acylation : Reaction with acyl chlorides or anhydrides to form stable amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Arylation : Reaction with alkyl or aryl halides, although regioselectivity (N- vs. C-alkylation) can sometimes be a challenge. Copper- and palladium-catalyzed methods have been developed for the selective amination of pyrazoles. nih.gov

Table 2: Examples of Amine Derivatization Reactions

| Reagent | Functional Group Formed | Product Class |

|---|---|---|

| Acetyl chloride | -NHC(O)CH₃ | Amide |

| Benzenesulfonyl chloride | -NHSO₂Ph | Sulfonamide |

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

Recent advancements in organic synthesis have highlighted the utility of oxidative dehydrogenative coupling reactions for efficient bond formation. Pyrazol-5-amines are excellent substrates for such transformations, enabling the construction of N-N and C-N bonds. nih.govacs.org These reactions typically involve a metal catalyst (such as copper) or an oxidant (like iodine or tert-butyl hydroperoxide) to facilitate the coupling process. nih.govacs.orgmdpi.com

Two prominent examples of these couplings are:

Azo Compound Formation : Pyrazol-5-amines can undergo self-coupling or cross-coupling under oxidative conditions to form azo compounds (R-N=N-R'). One method involves a copper-catalyzed process, while another uses iodine to simultaneously install an iodo-group on the pyrazole ring and form the N-N bond. nih.govacs.orgacs.org

Fused Heterocycle Synthesis : Copper-promoted dimerization of 5-aminopyrazoles can lead to the switchable synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

These methods provide a powerful and atom-economical route to highly functionalized, nitrogen-rich heterocyclic systems from simple pyrazol-5-amine precursors. nih.gov

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key functional moiety that imparts unique chemical and physical properties to the molecule. Its reactivity is dominated by the strong polarization of the C-F bonds and the resulting acidity of the C-H bond.

Nucleophilic Substitution at the Difluoromethyl Moiety

Direct nucleophilic substitution at the difluoromethyl carbon is a challenging transformation due to the high strength of the carbon-fluorine bond. Unlike alkyl halides, the fluoride (B91410) ion is a poor leaving group. Consequently, reactions proceeding through classical SN1 or SN2 pathways directly on the CF2H carbon are not commonly observed. Instead, transformations involving the difluoromethyl group often proceed through radical pathways or by activation with strong Lewis acids, though such reactions are outside the scope of simple nucleophilic substitution.

Attempts to achieve nucleophilic aromatic substitution (SNAr) of a difluoromethyl group on a heterocyclic ring are generally unsuccessful. For instance, in studies on 2-substituted benzothiazoles, attempts at SNAr-type nucleophilic difluoromethylation with (difluoromethyl)trimethylsilane (B44995) did not yield the expected substitution product, instead leading to an unexpected ring-opening reaction. cas.cn This highlights the general resistance of the CF2H group to direct displacement by nucleophiles on an aromatic system. The focus in the literature is predominantly on the introduction of the CF2H group onto aromatic and heteroaromatic systems rather than its displacement. rsc.orgscienceopen.com

Hydrogen Bond Donor Properties and Intermolecular Interactions of the Difluoromethyl Group

The difluoromethyl group is increasingly recognized as a unique "lipophilic hydrogen bond donor". semanticscholar.orgalfa-chemistry.com The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. jst.go.jpbeilstein-journals.org This property allows the CF2H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, while simultaneously increasing the molecule's lipophilicity. alfa-chemistry.comnih.gov

The hydrogen bond donating capacity can be quantified using various methods, including Abraham's solute ¹H NMR analysis, which determines the hydrogen bond acidity parameter, A. semanticscholar.orgnih.gov Studies on various difluoromethyl-containing compounds have shown that the CF2H group's ability as a hydrogen bond donor is comparable to that of thiophenol or aniline (B41778) but is weaker than that of a hydroxyl group. semanticscholar.orgnih.gov The binding energy of a CF2H···O interaction has been calculated to be in the range of 1.0 to 5.5 kcal/mol, which is significant for molecular interactions. beilstein-journals.org

| Functional Group | Relative H-Bond Donor Strength | Typical H-Bond Acidity (A) Parameter Range | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Strong | > 0.3 | semanticscholar.org, beilstein-journals.org |

| Difluoromethyl (-CF2H) | Moderate | 0.08 - 0.13 | semanticscholar.org, nih.gov |

| Thiophenol (-SH, ArSH) | Moderate | Similar to -CF2H | semanticscholar.org, nih.gov |

| Aniline (-NH2, ArNH2) | Moderate | Similar to -CF2H | semanticscholar.org, nih.gov |

| Methyl (-CH3) | Very Weak | ~ 0 | beilstein-journals.org |

Mechanistic Studies of Key Transformations

Mechanistic studies on pyrazole systems reveal complex pathways that are highly dependent on substrate, reagents, and reaction conditions. These studies are essential for controlling reaction outcomes and achieving desired chemical transformations.

Elucidation of SN1 and SN2 Pathways in Related Pyrazole Systems

While direct nucleophilic substitution on the difluoromethyl group is rare, the pyrazole ring and its substituents can undergo transformations that follow classical mechanistic pathways. Theoretical studies on related boron-containing pyrazole systems, known as pyrazaboles, have been used to analyze the mechanisms of ring-opening reactions with nucleophiles like amines. scholaris.ca

These computational studies compared the feasibility of SN1 and SN2 mechanisms for the cleavage of the B-N bond within the pyrazabole (B96842) structure. scholaris.ca

SN1 (Substitution Nucleophilic Unimolecular): This pathway involves a slow, rate-determining step where the leaving group departs to form a carbocation (or analogous) intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com This mechanism is favored for tertiary substrates and in polar protic solvents that can stabilize the intermediate. organic-chemistry.org

SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, single-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored for primary and secondary substrates where steric hindrance is minimal. organic-chemistry.org

In the theoretical study of pyrazabole reactivity with amines and pyrazoles, the SN2 reaction pathway was found to be energetically more favorable than the SN1 pathway, both in the gas phase and in solution (toluene and water). scholaris.ca This suggests a preference for a concerted mechanism where the nucleophile attacks the boron center, leading to ring opening without the formation of a high-energy, unstable intermediate. scholaris.ca

Understanding Reaction Selectivity and Pathway Diversion

Reaction selectivity is a critical aspect of pyrazole chemistry, as the presence of multiple reactive sites can lead to mixtures of products. researchgate.net The formation of the pyrazole ring itself from unsymmetrical 1,3-dicarbonyl compounds and hydrazines can yield two different regioisomers, and the final product ratio is governed by a combination of steric and electronic factors. researchgate.netconicet.gov.ar

Several strategies have been developed to control selectivity and divert reaction pathways:

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, in the synthesis of certain trifluoromethyl-pyrazoles, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent significantly improves the regioselectivity compared to reactions run in ethanol. conicet.gov.ar In other cases, solvent polarity can determine the reaction outcome. The oxidation of 5-acyl-pyrazolines with MnO2 can lead to a fully substituted pyrazole in a polar solvent like DMSO, while the same reaction in a nonpolar solvent like hexane (B92381) favors a deacylative pathway, yielding a different product with excellent selectivity. nih.govacs.org

Substituent Effects: The electronic nature of substituents on the pyrazole ring can direct the outcome of subsequent reactions. In methylation reactions of ambident polyfluoroalkyl-substituted pyrazoles, which have two non-equivalent nitrogen atoms that can be alkylated, the reaction with methyl iodide typically leads to a mixture of regioisomers. doi.org However, the inherent thermodynamic stability of the tautomeric forms and the nucleophilicity of the different nitrogen centers influence the final product ratio. doi.org

| Reaction Type | Variable Condition | Pathway/Outcome 1 | Pathway/Outcome 2 | Reference |

|---|---|---|---|---|

| Oxidation of 5-Acyl-pyrazolines | Solvent | Fully substituted pyrazole (in DMSO) | Deacylative aromatization (in Hexane) | nih.gov, acs.org |

| Pyrazole synthesis from 1,3-diketone | Solvent | Low regioselectivity (in Ethanol) | High regioselectivity (in HFIP) | conicet.gov.ar |

| Alkylation of 3-polyfluoroalkylpyrazoles | Substrate/Reagent | Mixture of N1 and N2 isomers | Predominance of one isomer based on electronics | doi.org |

Computational and Theoretical Investigations of 1 Difluoromethyl 1h Pyrazol 5 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and energetic properties of pyrazole (B372694) derivatives. jmchemsci.com DFT methods are widely used to compute the ground-state energy and electron density of molecules, providing a detailed picture of their electronic structure. jmchemsci.comnih.gov For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

These calculations would reveal the planar conformation of the pyrazole ring and the spatial orientation of the difluoromethyl and amine substituents. nih.gov Energetic properties, such as the heat of formation and conformational stability, can also be determined, offering insights into the molecule's thermodynamic properties. superfri.org The application of DFT allows for a theoretical investigation of the molecule's geometry and stability, which is foundational for understanding its chemical behavior. researchgate.net

Table 1: Representative Theoretical Calculation Methods for Pyrazole Derivatives

| Calculation Method | Basis Set | Common Applications |

| Density Functional Theory (DFT) | 6-31G(d) | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |

| B3LYP | 6-311++G(d,p) | Tautomerism studies, reaction mechanism analysis. mdpi.com |

| M06-2X | 6-311++G(d,p) | Analysis of non-covalent interactions, thermochemistry. mdpi.com |

Analysis of Electronic Structure and Bonding (e.g., Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Theory)

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are employed to analyze the electronic structure and bonding characteristics of molecules. physchemres.org NBO analysis provides a chemist's perspective on the bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis can elucidate hyperconjugative interactions and charge transfer within the 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride molecule. For instance, interactions between lone pair orbitals of nitrogen or fluorine atoms and antibonding orbitals of adjacent bonds can be quantified, revealing their contribution to molecular stability. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM) defines atomic properties and chemical bonds based on the topology of the electron density. researchgate.net This method can be used to characterize the nature of chemical bonds, including covalent and hydrogen bonds, within the molecule and in its potential crystal lattice. researchgate.net For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, AIM can be used to analyze the C-F, C-N, and N-H bonds, providing a quantitative measure of their strength and polarity. physchemres.org

Conformational Analysis and Tautomerism Studies of Fluorinated Aminopyrazoles

Fluorinated aminopyrazoles, including 1-(Difluoromethyl)-1H-pyrazol-5-amine, can exist in different conformations and tautomeric forms. mdpi.com Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For the target molecule, this would primarily involve the rotation of the difluoromethyl and amine groups. Computational methods can map the potential energy surface to identify the most stable conformers. eurasianjournals.com

Tautomerism is a significant aspect of pyrazole chemistry. researchgate.net Aminopyrazoles can exist in different tautomeric forms, such as the amino and imino forms. clockss.org The presence of the difluoromethyl group can influence the tautomeric equilibrium. mdpi.com Quantum chemical calculations are crucial for determining the relative energies of these tautomers in different environments (gas phase or solution), thereby predicting the predominant form. mdpi.comclockss.org

Reaction Mechanism Elucidation through Computational Modeling and Transition State Analysis

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving fluorinated pyrazoles. acs.orgnih.govacs.org By mapping the reaction pathway, identifying transition states, and calculating activation energies, theoretical chemistry can provide a detailed understanding of how these molecules react. acs.org For reactions involving 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, such as electrophilic substitution or nucleophilic attack, computational modeling can predict the most likely reaction sites and the stereochemical outcome.

Transition state analysis, a core component of these studies, helps in understanding the energy barriers of a reaction. The geometry of the transition state provides a snapshot of the molecule at the peak of the reaction energy profile, offering insights into the bond-making and bond-breaking processes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, the distribution of the HOMO and LUMO across the molecule can pinpoint the most reactive sites. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. nih.gov This analysis is crucial for predicting how the molecule will interact with other reagents. youtube.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Electron-donating ability. jmchemsci.com |

| LUMO Energy (ELUMO) | - | Electron-accepting ability. jmchemsci.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

Assessment of Hydrogen Bonding Interactions Involving the Difluoromethyl Group through Theoretical Methods

In the context of 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, theoretical assessments can explore potential intramolecular hydrogen bonds between the difluoromethyl group and the amine or pyrazole nitrogen atoms. Furthermore, intermolecular hydrogen bonding involving the difluoromethyl group in the solid state can be modeled to understand its role in crystal packing. researchgate.netnih.gov

Spectroscopic Characterization Methodologies for 1 Difluoromethyl 1h Pyrazol 5 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of a pyrazole (B372694) derivative, the chemical shifts (δ) of the protons are influenced by their electronic environment. For the pyrazole ring, distinct signals for the protons at different positions would be expected. The difluoromethyl group (CHF₂) would exhibit a characteristic signal, typically a triplet due to coupling with the two fluorine atoms. The amine group (-NH₂) protons might appear as a broad singlet, and its chemical shift could be solvent-dependent. The presence of the hydrochloride would likely shift the amine protons further downfield.

Table 1: Predicted ¹H NMR Spectral Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole-H | 7.0 - 8.5 | Doublet, Doublet | 2-3 |

| CHF₂ | 6.5 - 7.5 | Triplet | 50-60 |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the pyrazole ring would show distinct signals in the aromatic region. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole-C | 110 - 150 | Singlet | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The difluoromethyl group would produce a signal in the ¹⁹F NMR spectrum, which would be split into a doublet due to coupling with the adjacent proton.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, key absorptions would be expected for the N-H bonds of the aminium group, C-H bonds of the pyrazole ring and the difluoromethyl group, C=N and C=C bonds within the pyrazole ring, and C-F bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (NH₃⁺) | 3200 - 3400 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (CHF₂) | 2900 - 3000 | Medium |

| C=N, C=C Stretch (Pyrazole) | 1500 - 1650 | Medium to Strong |

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of 1-(Difluoromethyl)-1H-pyrazol-5-amine. The expected m/z value for the protonated molecule [M+H]⁺ would be calculated based on the precise masses of its constituent atoms (carbon, hydrogen, fluorine, and nitrogen).

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride. This method allows for the ionization of the analyte directly from a solution, which typically involves dissolving the compound in a polar solvent like methanol (B129727) or acetonitrile, often with the addition of a small amount of acid to facilitate protonation. The resulting solution is then introduced into the mass spectrometer through a capillary tube at a high electric potential, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the analyte molecules increases, leading to the formation of gas-phase ions that can be guided into the mass analyzer.

For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, one would expect the positive ion ESI mass spectrum to prominently feature the protonated molecular ion, [M+H]⁺. Given the molecular formula of the free base (C₄H₅F₂N₃), the expected mass-to-charge ratio (m/z) for this ion would be approximately 134.05. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of this ion with high accuracy.

In addition to the molecular ion, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. This process provides valuable structural information by breaking the molecule at its weakest bonds. The fragmentation pattern is characteristic of the compound's structure. For the [M+H]⁺ ion of 1-(Difluoromethyl)-1H-pyrazol-5-amine, fragmentation could occur through several pathways, including the loss of the difluoromethyl group or cleavage of the pyrazole ring. These fragmentation patterns are instrumental in confirming the identity and structure of the molecule.

Table 1: Hypothetical ESI-MS Data for 1-(Difluoromethyl)-1H-pyrazol-5-amine

| Ion | Observed m/z | Theoretical m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 134.0521 | 134.0526 | Protonated molecular ion of the free base |

| [M-CHF₂]⁺ | 83.0400 | 83.0405 | Loss of the difluoromethyl group |

Note: The data in this table is hypothetical and serves to illustrate the expected results from ESI-MS analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is invaluable for unambiguously determining the molecular structure, including bond lengths, bond angles, and conformational details. For 1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride, obtaining a single crystal of suitable quality is the first and often most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is a direct consequence of the crystal's internal lattice structure. By analyzing this pattern, researchers can calculate the electron density map of the molecule and from that, deduce the precise positions of each atom in the crystal lattice.

The resulting crystal structure would confirm the connectivity of the atoms in 1-(Difluoromethyl)-1H-pyrazol-5-amine and would also reveal the conformation of the difluoromethyl group relative to the pyrazole ring. Furthermore, as a hydrochloride salt, the crystal structure would show the protonation site, which is expected to be one of the nitrogen atoms of the pyrazole ring or the exocyclic amine group. The analysis would also detail the intermolecular interactions, such as hydrogen bonding between the amine group, the pyrazole nitrogens, and the chloride counter-ion, which are crucial for the stability of the crystal lattice.

Table 2: Hypothetical Crystallographic Data for 1-(Difluoromethyl)-1H-pyrazol-5-amine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 7.80 |

| β (°) | 105.5 |

| Volume (ų) | 778.9 |

| Z | 4 |

Note: The data in this table is hypothetical and represents plausible crystallographic parameters for a compound of this nature.

Advanced Research Applications and Prospects of 1 Difluoromethyl 1h Pyrazol 5 Amine Hydrochloride

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

1-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride serves as a crucial starting material in organic synthesis due to its unique structural features: a difluoromethyl group that enhances metabolic stability and lipophilicity, and a reactive amine group on the pyrazole (B372694) core. The pyrazole ring itself is a stable aromatic system that can be further functionalized. This combination makes the compound a valuable precursor for creating more complex molecules with potential applications in medicinal and agrochemistry.

The 5-amino-1-(difluoromethyl)pyrazole scaffold is a key intermediate for developing a variety of polyfunctionalized pyrazoles. The amino group provides a reactive site for derivatization, while the pyrazole ring can undergo substitution reactions, allowing for the introduction of diverse functional groups at different positions.

Researchers have developed methods for the functionalization of similar pyrazole cores. For instance, N-difluoromethylated pyrazoles can be modified at the C4 position through reactions like bromination or nitration. arkat-usa.org The resulting 4-substituted derivatives can then be used in further synthetic transformations. The amino group at the C5 position can be readily converted into amides, ureas, or other functionalities, leading to a wide array of derivatives. mdpi.comnih.gov These synthetic strategies enable the creation of libraries of compounds for screening in drug discovery and materials science.

Table 1: Representative Functionalization Reactions on the Pyrazole Core

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Potential Application |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., DCC, HATU) | Amide (-NHCOR) | Synthesis of bioactive molecules, fungicides researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) at C4 | Intermediate for cross-coupling reactions enamine.net |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) at C4 | Precursor for further amine synthesis arkat-usa.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group at C4 (from a 4-bromo precursor) | Creation of complex biaryl structures mdpi.com |

The pyrazole nucleus is a fundamental component in the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The functional groups on the 1-(difluoromethyl)-1H-pyrazol-5-amine scaffold can participate in cyclization reactions to form bicyclic or polycyclic structures.

A common strategy involves reacting a pyrazole derivative with a bifunctional reagent to build a new ring onto the pyrazole core. For example, chromone-pyrazole dyads can be synthesized through the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones. nih.gov While not directly starting from the title compound, analogous synthetic pathways could be envisioned. The amino group of 1-(difluoromethyl)-1H-pyrazol-5-amine could react with a suitable chromone (B188151) precursor, such as a 3-formylchromone, to form an intermediate that subsequently cyclizes to create a fused chromonopyrazole system. The synthesis of pyrano[2,3-c]pyrazoles from pyrazol-3-ol derivatives demonstrates the feasibility of constructing fused systems from functionalized pyrazole precursors. nih.gov These complex architectures are of significant interest for exploring novel biological activities. researchgate.netrsc.org

Investigation of Molecular Interactions and Target Binding in Chemical Biology Research

The difluoromethyl-pyrazole motif is a privileged scaffold in chemical biology and medicinal chemistry, frequently appearing in molecules designed to interact with biological targets like enzymes and receptors. The unique electronic properties of the difluoromethyl group can influence binding affinity and selectivity.

Derivatives of aminopyrazoles have been identified as potent modulators of various enzymes. The pyrazole core can act as a scaffold to position functional groups in the active site of an enzyme, leading to inhibition or activation. For instance, pyrazole-based compounds have been developed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which is a validated target for fungicides. researchgate.net Molecular docking studies on these inhibitors revealed that the pyrazole core anchors the molecule in the binding pocket, while other substituents form key interactions, such as hydrogen bonds, with amino acid residues like TYR58 and TRP173. researchgate.net Similarly, a class of 5-amino-pyrazole derivatives was discovered to be highly selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases. nih.gov

The aminopyrazole structure is also integral to the development of ligands for various biological receptors. By modifying the substituents on the pyrazole ring, researchers can fine-tune the binding affinity and selectivity of these compounds for specific receptor subtypes. For example, pyrazole derivatives have been investigated as cholecystokinin (B1591339) 1 (CCK1) receptor antagonists. dntb.gov.ua X-ray crystallography of a related 5-amino-pyrazole inhibitor bound to p38 MAP kinase showed a unique hydrogen bond between the inhibitor's amino group and the side chain of threonine 106 in the ATP binding pocket. nih.gov This specific interaction was identified as a key contributor to the molecule's high selectivity for p38 over other kinases, demonstrating how the aminopyrazole core can be exploited to achieve precise molecular recognition. nih.gov

Structure-Activity Relationship Studies in Chemical Biology

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying the structure of a parent molecule like 1-(difluoromethyl)-1H-pyrazol-5-amine and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.

Numerous SAR studies have been conducted on pyrazole derivatives. nih.govnih.govresearchgate.net For inhibitors of p38 MAP kinase derived from a 5-amino-pyrazole scaffold, crystallographic data was used to guide the optimization of potency and physicochemical properties. nih.gov It was found that incorporating a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold led to a compound with excellent oral bioavailability and high selectivity, ultimately leading to its selection for clinical trials. nih.gov In the development of pyrazole-based fungicides, SAR studies have shown that the nature of the amide substituent attached to the pyrazole core significantly impacts antifungal activity against various phytopathogenic fungi. researchgate.net These studies highlight the importance of the pyrazole scaffold as a tunable platform for developing targeted therapeutic and agrochemical agents.

Table 2: Example of SAR Data for a Series of Pyrazole Derivatives

| Compound ID | R¹ Substituent (at Pyrazole N1) | R² Substituent (Amide Moiety) | Biological Activity (IC₅₀, nM) |

| Parent | -CHF₂ | H | >1000 |

| Analog A | -CHF₂ | 4-Fluorophenyl | 150 |

| Analog B | -CHF₂ | 2,4-Dichlorophenyl | 45 |

| Analog C | -CH₃ | 2,4-Dichlorophenyl | 250 |

Note: Data is illustrative and based on general findings in pyrazole SAR literature, such as references researchgate.netnih.gov, to demonstrate the concept.

Bioisosteric Replacement Strategies Involving the Difluoromethyl Group in Novel Chemical Scaffolds

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, allowing for the optimization of a lead compound's pharmacological and physicochemical properties while maintaining its primary biological activity. This involves substituting one atom or group of atoms with another that possesses similar steric, electronic, or solubility characteristics. The difluoromethyl (CF₂H) group, a key feature of 1-(Difluoromethyl)-1H-pyrazol-5-amine HCl, has emerged as a uniquely valuable bioisostere in the design of novel chemical scaffolds for drug discovery. princeton.eduresearchgate.net Its growing application stems from its distinct physicochemical properties that can modulate metabolic stability, lipophilicity, bioavailability, and target binding affinity. acs.orgalfa-chemistry.com

The CF₂H group is recognized as an excellent bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups. nih.govresearchgate.netresearchgate.net A primary reason for this is its capacity to act as a "lipophilic hydrogen bond donor". nih.govresearchgate.netacs.org The highly polarized C-H bond in the difluoromethyl group allows it to form hydrogen bonds, a critical interaction for drug-receptor binding. rsc.org Studies have shown that the hydrogen bond donor strength of the CF₂H group is comparable to that of thiophenol, aniline (B41778), and other amine groups, although it is a weaker donor than a hydroxyl group. nih.govacs.orgsemanticscholar.org This unique characteristic enables the replacement of metabolically vulnerable groups like hydroxyls, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. nih.gov

Recent advancements have enabled the direct, late-stage conversion of functional groups into their difluoromethyl bioisosteres, significantly accelerating the drug discovery process. princeton.edu For instance, methods for the direct deoxygenative difluoromethylation of aliphatic alcohols have been developed. princeton.eduacs.orgnih.gov This strategy avoids lengthy, multi-step syntheses and allows medicinal chemists to rapidly generate and evaluate bioisosteric analogues of complex drug molecules, thereby improving their absorption, distribution, metabolism, and excretion (ADME) properties while maintaining potency. princeton.eduacs.orgnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of the Difluoromethyl (CF₂H) Group as a Bioisostere

| Property | Description | Impact on Drug Design | Citations |

| Hydrogen Bond Donor | Acts as a weak hydrogen bond (H-bond) donor due to the polarized C-H bond. | Can replace H-bond donors like -OH, -SH, and -NH₂ to improve metabolic stability while maintaining key binding interactions. | acs.orgrsc.orgnih.gov |

| Lipophilicity | Moderately increases lipophilicity. The change (ΔlogP) upon CH₃ to CF₂H substitution ranges from -0.1 to +0.4. | Allows for fine-tuning of a molecule's solubility and membrane permeability to optimize its pharmacokinetic profile. | nih.govacs.orgmdpi.com |

| Bioisosteric Mimicry | Serves as a bioisostere for hydroxyl (-OH), thiol (-SH), amine (-NH₂), and methyl (-CH₃) groups. | Provides a tool to address issues like metabolic instability or to introduce new, favorable interactions at the target site. | acs.orgresearchgate.nettandfonline.com |

| Metabolic Stability | Generally more resistant to metabolic oxidation compared to hydroxyl or methyl groups. | Can block sites of metabolism, leading to improved half-life and bioavailability of the drug candidate. | alfa-chemistry.comresearchgate.net |

Table 2: Examples of Bioisosteric Replacement Strategies with the Difluoromethyl Group

| Original Functional Group | Difluoromethyl Analogue | Intended Improvement | Application Context | Citations |

| Aliphatic Alcohol (-CH₂OH) | Aliphatic Difluoromethyl (-CH₂CF₂H) | Enhanced metabolic stability, improved ADME properties. | Late-stage functionalization in drug discovery to quickly generate analogues with better pharmacokinetic profiles. | princeton.edursc.orgnih.gov |

| Methyl Group (-CH₃) on Pyrazole Scaffold | Difluoromethyl Group (-CF₂H) on Pyrazole Scaffold | Introduce hydrogen bonding capability, modulate lipophilicity, enhance biological activity. | Design of novel agrochemicals (fungicides) and pharmaceuticals with improved efficacy. | acs.org |

| Thiol Group (-SH) | Difluoromethyl Group (-CF₂H) | Increase metabolic stability, maintain hydrogen bonding potential. | General drug design to replace metabolically labile thiols while preserving target affinity. | researchgate.nettandfonline.com |

Q & A

Q. What are the key synthetic pathways for preparing 1-(Difluoromethyl)-1H-pyrazol-5-amine HCl, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with difluoromethyl ketones or aldehydes. For example, analogous pyrazole derivatives are synthesized using K₂CO₃ as a base in DMF under controlled temperatures (60–80°C) to facilitate cyclization . Optimization includes:

- Temperature control : Higher yields are achieved at 80°C for 12–24 hours.

- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity of difluoromethyl groups .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazole ring (δ 6.8–7.2 ppm for C-H) and difluoromethyl group (δ 4.5–5.0 ppm for CF₂H). Coupling constants (J = 50–60 Hz) confirm geminal fluorine atoms .

- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1100–1200 cm⁻¹ (C-F) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 177.08 (calculated for C₅H₆N₃F₂Cl) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Solubility increases in acidic media (HCl) due to protonation of the amine group .

- Stability : Degrades above 150°C; store at 2–8°C under inert atmosphere. Stability in aqueous solutions is pH-dependent: decomposes in alkaline conditions (pH > 9) via hydrolysis of the difluoromethyl group .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Key interactions: hydrogen bonding with the amine group and hydrophobic contacts with the difluoromethyl moiety .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation. Low stability may explain reduced in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability. If low, modify the HCl salt to a prodrug (e.g., acetylated amine) for enhanced absorption .

- Dose-Response Analysis : Compare IC₅₀ values across cell lines and animal models to identify species-specific metabolic pathways .

Q. How does the difluoromethyl group influence electronic and steric effects in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₂H group increases electrophilicity at the pyrazole C-4 position, enhancing reactivity with amines/thiols.

- Steric Effects : Steric hindrance from CF₂H reduces accessibility for bulky nucleophiles. Kinetic studies (e.g., Hammett plots) quantify these effects .

- Case Study : Reaction with benzylamine yields 4-substituted derivatives at 70% yield in DMF (100°C, 6 hours) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism to calculate EC₅₀/EC₉₀ values.

- ANOVA with Tukey’s Test : Compare means across dose groups (n ≥ 3 replicates) to assess significance (p < 0.05) .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) track metabolic pathways of this compound?

- Methodological Answer :

- Synthesis of ¹⁸F-Labeled Analog : Replace CF₂H with ¹⁸F via nucleophilic fluorination using K¹⁸F/Kryptofix .

- PET Imaging : Administer the tracer to rodent models and quantify uptake in target tissues (e.g., tumors) using dynamic PET scans .

Comparative Studies

Q. How does this compound compare to non-fluorinated analogs in terms of bioavailability and target binding?

- Methodological Answer :

- LogP Measurements : Fluorination increases lipophilicity (LogP = 1.8 vs. 1.2 for non-fluorinated analog), enhancing membrane permeability .

- Surface Plasmon Resonance (SPR) : Compare binding affinities (KD values) to kinase targets. Fluorinated analogs show 10-fold higher affinity due to CF₂H-protein hydrophobic interactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous acidic conditions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation (GHS Category 2) .

- Neutralization : Treat waste with 10% NaHCO₃ before disposal to neutralize residual HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.